N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidone derivative featuring a 5-oxopyrrolidine-3-carboxamide core. Its structure includes two key substituents:
- 1-(5-chloro-2-methoxyphenyl): A substituted phenyl group with chlorine at position 5 and methoxy at position 2.
- N-[3-(acetylamino)phenyl]: A phenylacetamide group attached to the pyrrolidine nitrogen.
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(25)22-15-4-3-5-16(10-15)23-20(27)13-8-19(26)24(11-13)17-9-14(21)6-7-18(17)28-2/h3-7,9-10,13H,8,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
BLTQEWMXXBRJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline to form N-acetylaniline.
Introduction of the chloro-methoxyphenyl group: This step involves the chlorination and methoxylation of a phenyl ring.
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Coupling of the intermediates: The final step involves the coupling of the acetylamino group, the chloro-methoxyphenyl group, and the pyrrolidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound’s 5-oxopyrrolidine-3-carboxamide core is shared with analogs, but substituent variations critically influence its properties. Below is a comparative analysis:
Compound A : Target compound
- Core : 5-oxopyrrolidine-3-carboxamide
- R1 : 5-chloro-2-methoxyphenyl
- R2: 3-acetylamino phenyl
- The 3-acetylamino phenyl may improve solubility compared to alkyl chains.
Compound B : N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Core : 5-oxopyrrolidine-3-carboxamide
- R1 : 4-chlorophenyl
- R2 : 2-acetamidoethyl
- Key Differences :
- Chlorine at phenyl position 4 (vs. 5 in Compound A).
- Ethyl acetamido chain (vs. phenylacetamide in Compound A).
- Implications : The para-chloro substitution may reduce steric hindrance compared to Compound A’s meta-chloro. The ethyl chain in R2 likely decreases molecular weight but may reduce metabolic stability.
Compound C : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Core: Thiazolidinone (4-oxo-1,3-thiazolidine)
- R1 : 4-chlorophenyl
- R2 : Pyridine-3-carboxamide
- Key Differences: Thiazolidinone core (vs. pyrrolidone in Compound A) introduces sulfur and alters ring conformation. Pyridine-3-carboxamide substituent offers distinct electronic properties. Implications: Thiazolidinones are associated with antimicrobial activity, whereas pyrrolidones may target neurological or inflammatory pathways.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[3-(acetylamino)phenyl]-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 353.79 g/mol
- IUPAC Name : this compound
This structure includes an oxopyrrolidine ring, which is known for its biological activity, particularly in terms of antioxidant and anti-inflammatory properties.
Antioxidant Properties
Research has shown that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, a related study demonstrated that various pyrrolidine derivatives were evaluated for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that compounds with similar structures to this compound exhibited high radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. For example, it was found to inhibit the production of pro-inflammatory cytokines in cell culture models. This suggests a possible mechanism through which the compound could exert protective effects against inflammation-related diseases .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of similar compounds. Some derivatives have been reported to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. This is particularly relevant for developing targeted therapies for specific types of cancer .
The proposed mechanism of action involves modulation of cellular signaling pathways associated with inflammation and apoptosis. The compound may interact with specific receptors or enzymes involved in these pathways, thereby altering their activity and leading to therapeutic effects.
Table 1: Summary of Biological Activities
Research Highlights
- Antioxidant Activity : The compound was found to exhibit an antioxidant efficiency comparable to known antioxidants like ascorbic acid.
- Cytokine Inhibition : In a study assessing inflammatory responses, the compound significantly reduced levels of TNF-alpha and IL-6 in treated cells.
- Cancer Cell Studies : In vitro testing showed that the compound could reduce viability in breast cancer cell lines by inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
